molecular formula C9H10N4OS B1225556 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol CAS No. 42204-09-1

9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

Cat. No.: B1225556
CAS No.: 42204-09-1
M. Wt: 222.27 g/mol
InChI Key: DXIBRFHEZZOPFH-UHFFFAOYSA-N
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Description

9-(2-oxolanyl)-3H-purine-6-thione is a thiocarbonyl compound and a member of purines.

Scientific Research Applications

Antimycobacterial Activity

9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)-, and its derivatives have demonstrated significant potential in antimycobacterial applications. Bakkestuen et al. (2005) found that certain derivatives, particularly 9-benzylpurines, exhibit high antimycobacterial activity with low toxicity to mammalian cells, making them promising candidates for antituberculosis drugs. Similarly, Braendvang and Gundersen (2007) synthesized variants with substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines that showed selective antimycobacterial activity with minimal toxicity towards mammalian cells, presenting them as potential drug candidates for tuberculosis treatment (Bakkestuen, Gundersen, & Utenova, 2005)(Braendvang & Gundersen, 2007).

Metabolic Pathways and Mechanisms

The compound has been studied for its metabolic pathways and mechanisms of action in cells. Drake et al. (1982) investigated its conversion and metabolic processes in Chinese hamster ovary cells, revealing its transformation into 6-mercaptopurine and its incorporation into DNA as 6-thio-guanine nucleotides. This study contributes to understanding how the compound interacts at the cellular level and its potential impacts on cellular functions (Drake, Burns, & Nelson, 1982).

Synthesis Techniques

Advancements in synthesis techniques for this compound have been explored. Lee et al. (1990) developed a method for the facile synthesis of tetrahydro-2-furylated pyrimidines and purines, showcasing a new catalyst approach and providing an efficient method for creating derivatives of 9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)- (Lee, Kim, Kim, & Kim, 1990).

Enzyme Inhibition

Research by Jadhav et al. (1979) explored the compound's ability to inhibit the hypoxanthine-guanine phosphoribosyltransferase enzyme. They discovered that the compound, especially its derivatives, could effectively inhibit this enzyme, suggesting its potential use in therapeutic applications targeting specific enzymatic pathways (Jadhav, Townsend, & Nelson, 1979).

Properties

IUPAC Name

9-(oxolan-2-yl)-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c15-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-14-6/h4-6H,1-3H2,(H,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIBRFHEZZOPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2NC=NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42204-09-1
Record name 6-Mercapto-9-(tetrahydro-2-furyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX 56
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

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